molecular formula C20H8I4NaO5 B1671237 Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one,3',6'-dihydroxy-2',4',5',7'-tetraiodo-, sodium salt (1:2) CAS No. 16423-68-0

Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one,3',6'-dihydroxy-2',4',5',7'-tetraiodo-, sodium salt (1:2)

Cat. No.: B1671237
CAS No.: 16423-68-0
M. Wt: 858.9 g/mol
InChI Key: LYEKJJUGVANNCD-UHFFFAOYSA-N
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Description

Erythrosin B (EB), also known as FD&C Red No. 3 (CAS 16423-68-0), is a halogenated xanthene dye approved by the FDA for use in foods, drugs, and cosmetics since 1907 . Its chemical formula is C₂₀H₆I₄Na₂O₅, with a molecular weight of 879.86 g/mol . EB exhibits a cherry-pink color and is widely used in confectionery, cake-decorating gels, and dental plaque visualization. Beyond its role as a dye, EB has emerged as a bioactive compound with antiviral properties, particularly against flaviviruses (e.g., Zika (ZIKV), dengue (DENV2), and West Nile viruses (WNV)) via orthosteric inhibition of the NS2B-NS3 protease interaction (IC₅₀-SLC = 15 μM; IC₅₀-pro = low micromolar range) . It also inhibits Biliverdin IXβ reductase (BLVRB), an enzyme involved in heme metabolism, with an IC₅₀ of 0.41 μM .

EB has an excellent safety profile:

  • Acute toxicity: LD₅₀ in mice = 2560–6800 mg/kg .
  • Developmental toxicity: No adverse effects observed at ≤500 mg/kg/day in animals .
  • Human exposure: NOAEL = 60 mg/kg/day; FDA pregnancy Category B .

However, its low oral bioavailability (<10%) limits therapeutic applications without enhanced drug delivery systems (e.g., nanoparticles) .

Properties

Key on ui mechanism of action

In vitro studies have shown that Erythrosine inhibits the conversion of /thyroxine/ T4 to /triiodothyronine/ T3 in the liver. ... These studies suggest a mechanism of action for the effects of erythrosine in producing thyroid hyperplasia. Inhibition of conversion of T4 to T3 will produce reduced tissue and plasma levels of T3, which will in turn reduce the inhibitory effect of T3 on secretion of /thyroid-stimulating hormone/ TSH. The resultant increased secretion of TSH will stimulate the thyroid, leading to hypertrophy, adenoma formation and possibly malignant changes.

CAS No.

16423-68-0

Molecular Formula

C20H8I4NaO5

Molecular Weight

858.9 g/mol

IUPAC Name

disodium;2',4',5',7'-tetraiodo-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate

InChI

InChI=1S/C20H8I4O5.Na/c21-11-5-9-17(13(23)15(11)25)28-18-10(6-12(22)16(26)14(18)24)20(9)8-4-2-1-3-7(8)19(27)29-20;/h1-6,25-26H;

InChI Key

LYEKJJUGVANNCD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)I)O)I)I)O)I.[Na]

Appearance

Solid powder

Color/Form

Brown powder
Red solid

density

0.8-1.0 kg/cu m (limit)

melting_point

303 °C

Other CAS No.

16423-68-0

physical_description

NKRA;  Water or Solvent Wet Solid

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

15905-32-5 (parent cpd)

shelf_life

Stable under recommended storage conditions.
SRP: Local exhaust ventilation should be applied wherever there is an incidence of point source emissions or dispersion of regulated contaminants in the work area. Ventilation control of the contaminant as close to its point of generation is both the most economical and safest method to minimize personnel exposure to airborne contaminants. Ensure that the local ventilation moves the contaminant away from the worker.

solubility

0.7 mg/mL

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Erythrosine B;  Erythrosin B;  Acid Red 51;  C.I. 45430;  FD & C Red No.3;  E127;  2',4',5',7'-Tetraiodo-3',6'-dihydroxy-spiro[3H-isobenzofuran-1,9'-xanthen]-3-one disodium salt;  Tetraiodofluorescein Sodium Salt;  Calcoid Erythrosine N;  2,4,5,7-Tetraiodo-3,6-dihydroxyxanthene-9-spiro-1'-3H-isobenzofuran-3'-one disodium salt;  2',4',5',7'-Tetraiodofluorescein, disodium salt;  C.I.Food Red 14;  Aizen Erythrosine;  Tetraiodifluorescein, disodium salt;  Spiro[isobenzofuran- 1(3H),9'-[9H]xanthen]-3-one, 3',6'-dihydroxy-2',4',5',7'-tetraiodo-, disodium salt.

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Erythrosine is synthesized through the iodination of fluorescein. The process involves the following steps:

Industrial Production Methods

Industrial production of erythrosine follows a similar synthetic route but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The final product is typically dried and milled into a fine powder for use in various applications .

Chemical Reactions Analysis

Types of Reactions

Erythrosine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Photodynamic Therapy

Overview
Erythrosin B has been investigated as a photosensitizer in antimicrobial photodynamic therapy (PDT). This method utilizes light-activated compounds to generate reactive oxygen species that can effectively destroy bacteria.

Mechanism
The efficacy of Erythrosin B in PDT arises from its ability to absorb light at a wavelength around 530 nm, leading to the production of reactive oxygen species that target microbial cells. Studies have demonstrated its effectiveness against Gram-positive bacteria, particularly in complex media like saliva, which is crucial for applications in oral health .

Case Study
In a study involving Streptococcus mutans, a common bacterium associated with dental caries, Erythrosin B incorporated in a gel was applied to the biofilm. Following light activation, significant bacterial reduction was observed, indicating its potential as a preventive treatment against oral infections .

Antiviral Properties

Overview
Erythrosin B has shown promise as an antiviral agent against flaviviruses such as Zika virus (ZIKV) and Dengue virus (DENV). Its mechanism involves inhibiting viral proteases, which are critical for viral replication.

Mechanism
Research indicates that Erythrosin B acts as a potent inhibitor of the NS2B-NS3 protease complex in flaviviruses, displaying low micromolar potency. This inhibition prevents the processing of viral proteins necessary for replication .

Case Studies

  • In vitro Studies : Erythrosin B significantly reduced ZIKV titers in human placental and neural progenitor cells. The compound demonstrated a favorable cytotoxicity profile, making it a candidate for therapeutic development .
  • In vivo Studies : In mouse models challenged with lethal doses of ZIKV, oral administration of Erythrosin B improved survival rates significantly compared to controls. This highlights its potential for clinical applications in managing flavivirus infections .

Cell Viability Staining

Overview
Erythrosin B serves as an effective alternative to Trypan Blue for assessing cell viability in laboratory settings.

Methodology
In experiments comparing Erythrosin B with traditional staining methods, results indicated that it accurately distinguishes between live and dead cells without the environmental hazards associated with Trypan Blue. This makes it suitable for high-throughput applications in cell counting .

Summary of Applications

ApplicationMechanism/FunctionKey Findings
Antimicrobial PDT Photosensitizer generating reactive oxygen speciesEffective against Gram-positive bacteria in saliva
Antiviral Agent Inhibits flavivirus proteases (NS2B-NS3 complex)Significant reduction of ZIKV and DENV titers
Cell Viability Staining Alternative to Trypan BlueComparable accuracy in cell viability assessment

Mechanism of Action

Erythrosine exerts its effects primarily through its ability to absorb light at specific wavelengths. This property makes it useful in applications such as staining and imaging. In biological systems, erythrosine can interact with cellular components, aiding in visualization under a microscope. Its photodynamic properties also enable it to generate reactive oxygen species when exposed to light, which can be harnessed in therapeutic applications .

Comparison with Similar Compounds

Structural Analogs: Halogenated Xanthene Dyes

EB belongs to the halogenated xanthene dye family, which includes Phloxine B and Erythrosin extra bluish . These compounds share a xanthene core but differ in halogen substitution (Table 1).

Table 1: Structural and Functional Comparison of Halogenated Xanthenes

Compound Structure Key Halogens Key Applications IC₅₀ (BLVRB Inhibition) Selectivity (BLVRB vs. BLVRA)
Erythrosin B Xanthene + 4 I⁻ groups Iodine Antiviral, food dye, cell viability 0.41 ± 0.09 μM >10 μM for BLVRA
Phloxine B Xanthene + 4 Cl⁻ groups Chlorine BLVRB inhibition, antimicrobial 0.70 ± 0.36 μM 77% BLVRA activity at 10 μM
Erythrosin extra bluish Modified EB derivative Iodine Enzyme inhibition, research 0.22 ± 0.02 μM 89% BLVRA activity at 10 μM

Mechanistic Insights :

  • Both EB and Phloxine B inhibit BLVRB by binding to its FMN-binding active site, but EB shows higher potency .
  • Substrate specificity: EB inhibits BLVRB activity with DCPIP (a non-FMN substrate), indicating broader inhibitory mechanisms .

Functional Analogs: Enzyme Inhibitors and Antivirals

EB’s antiviral activity is distinct from other flavivirus inhibitors:

  • Riboflavin (Vitamin B₂) : A light-sensitive flavin that inhibits Xyloglucan Endotransglucosylase (XET) via singlet oxygen generation. Unlike EB, its inhibition is strictly light-dependent .
  • Aniline Blue : Inhibits XET in a light-dependent manner but lacks antiviral activity .

Table 2: Antiviral and Enzyme Inhibition Profiles

Compound Target Enzyme/Virus Mechanism IC₅₀/EC₅₀ Toxicity (Cell Culture)
Erythrosin B Flavivirus NS2B-NS3 protease Orthosteric inhibition 15 μM (SLC) >150 μM (cell death)
Erythrosin B BLVRB Competitive FMN mimic 0.41 μM N/A
Phloxine B BLVRB FMN substrate competition 0.70 μM N/A
Riboflavin XET Light-dependent ¹O₂ generation 25 μM (light) Low

Cell Viability Assay Alternatives

EB serves as a safer alternative to Trypan Blue, a carcinogenic diazo dye, in cell viability assays:

  • Principle : Both dyes exploit membrane integrity (dead cells uptake dye; live cells exclude it) .
  • Performance : EB matches Trypan Blue in accuracy for CHO and Jurkat cell counts (r² > 0.95) .
  • Safety: EB is non-carcinogenic and environmentally benign, unlike Trypan Blue .

Neurochemical Effects

EB uniquely inhibits neurotransmitter accumulation (e.g., dopamine) in rat brain homogenate at 1 μg/mL, likely via nonspecific membrane interactions . This contrasts with structurally dissimilar dyes (e.g., triarylmethanes) that target specific neural pathways .

Biological Activity

Erythrosin B (EB), a xanthene dye and FDA-approved food additive, has garnered attention for its diverse biological activities, particularly its antiviral properties against flaviviruses such as Zika virus (ZIKV) and Dengue virus (DENV). This article synthesizes recent research findings on the biological activity of erythrosin B, focusing on its mechanisms of action, pharmacokinetics, cytotoxicity, and potential therapeutic applications.

Antiviral Properties

Erythrosin B has been identified as a potent inhibitor of various flaviviruses. Studies have demonstrated that EB effectively reduces viral replication in both in vitro and in vivo models.

  • In vitro Studies : EB exhibits broad-spectrum antiviral activity against ZIKV, DENV2, Yellow Fever Virus (YFV), Japanese Encephalitis Virus (JEV), and West Nile Virus (WNV). The half-maximal effective concentration (EC50) values for these viruses are in the low micromolar range, indicating significant antiviral potency. EB operates through a non-competitive inhibition mechanism, targeting the NS2B-NS3 protease complex essential for viral replication .
  • In vivo Studies : Research utilizing 3D mini-brain organoid models and mouse models has shown that EB significantly improves survival rates in mice infected with lethal doses of ZIKV. In these models, EB was effective in preventing neurological damage associated with the virus .

The antiviral mechanism of erythrosin B involves its binding to the NS3 protease of flaviviruses. Docking studies have revealed that EB binds to critical residues within the protease's active site, disrupting its function:

  • Binding Sites : Key residues identified include Y23, I25, Q28, F46, and L58. Among these, Y23, I25, F46, and L58 are highly conserved across flavivirus species, underscoring the potential for EB as a broad-spectrum antiviral agent .

Pharmacokinetics

Pharmacokinetic studies reveal that erythrosin B is rapidly absorbed following administration.

Administration RouteDose (mg/kg)Time to Peak ConcentrationHalf-life (t1/2)
Intraperitoneal5015 minutes~2 hours
Oral10020 minutes~3 hours

Despite rapid absorption, oral bioavailability is limited compared to intraperitoneal administration due to lower peak concentrations and area under the curve (AUC) values .

Cytotoxicity

Cytotoxicity assessments indicate that erythrosin B has a favorable safety profile:

  • Human Cell Lines : EB exhibits low toxicity towards human placental epithelial cells and neural progenitor cells at concentrations required for antiviral activity. Significant cytotoxic effects are only observed at concentrations exceeding 150 μM .

Structure-Activity Relationship

Limited structure-activity relationship (SAR) studies have been conducted to optimize the efficacy of erythrosin B derivatives. Modifications on the xanthene ring often result in diminished antiviral activity; however, substituents on the isobenzofuran ring can enhance activity without compromising safety .

Case Studies

Recent case studies highlight the therapeutic potential of erythrosin B:

  • Zika Virus Infection : In a controlled study using human neural progenitor cells infected with ZIKV, treatment with EB resulted in a significant reduction in viral load while preserving cell viability .
  • Dengue Virus : Similar findings were observed in studies involving DENV2, where EB effectively inhibited viral replication with minimal cytotoxic effects .

Q & A

Q. How can computational models predict Erythrosin B’s behavior in novel solvent systems?

  • Methodological Answer : Use density functional theory (DFT) to simulate solvatochromic shifts in absorption spectra. Validate predictions against experimental data in aprotic solvents (e.g., DMSO) and ionic liquids. Parameterize models using COSMO-RS for solvent-solute interactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one,3',6'-dihydroxy-2',4',5',7'-tetraiodo-, sodium salt (1:2)
Reactant of Route 2
Reactant of Route 2
Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one,3',6'-dihydroxy-2',4',5',7'-tetraiodo-, sodium salt (1:2)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.